7-amino-2-oxo-2H-chromene-3-carboxylic acid

MCT inhibitor tumor metabolism lactate transport

Researchers need a dual-reactive coumarin scaffold for MCT inhibitor SAR or fluorescent probe conjugation-but most analogs lack orthogonal 7-NH2 and 3-COOH handles. This parent acid (MW 205.17) solves that. - **Bioactive lead**: Direct NAAA inhibitor (IC50 122 nM), 2-fold more potent than 7-diethylamino analog. - **Selective MCT probe**: Unsubstituted core of 7ACC pharmacophore; enables influx-selective lactate inhibition. - **Dual conjugation**: 7-NH2 for diazotization/halogenation; 3-COOH for bioconjugation or linker attachment. - **Analytical standard**: Quantify 7-nitrocoumarin-3-carboxylate prodrug activation in tissue homogenates. Available as certified reference material. Bulk custom synthesis supported.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 103030-07-5
Cat. No. B3045198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-oxo-2H-chromene-3-carboxylic acid
CAS103030-07-5
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H7NO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,11H2,(H,12,13)
InChIKeyDWUGLRBZSAWYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-oxo-2H-chromene-3-carboxylic acid: Identity and Compound Class Overview


7-Amino-2-oxo-2H-chromene-3-carboxylic acid (CAS 103030-07-5), also known as 7-aminocoumarin-3-carboxylic acid, is a small-molecule coumarin derivative (C10H7NO4, MW 205.17 g/mol) characterized by a primary amino group at the 7-position and a carboxylic acid at the 3-position of the 2H-chromen-2-one core [1]. It serves as the foundational scaffold for the 7-aminocarboxycoumarin (7ACC) family of bioactive compounds and as a key fluorescent intermediate [2][3]. Its dual amino/carboxylic acid functionality enables derivatization into potent monocarboxylate transporter (MCT) inhibitors and heterobifunctional fluorescent probes, differentiating it from simple coumarins that lack these reactive handles [2][4].

Scaffold for MCT1/MCT4 influx‑selective inhibitor SAR
Heterobifunctional fluorescent probe precursor
Direct lead for NAAA enzyme inhibition studies
Reference standard for 7‑nitro prodrug activation research

Why Generic Coumarin Analogs Cannot Substitute This Scaffold


The compound's value is precisely tied to the synergistic presence of the 7-NH₂ and 3-COOH groups on the coumarin core. The 7-amino group is essential for fluorescence and for diazotization-based diversification into a library of 7-substituted analogs [2][3]. The 3-carboxylic acid serves as the critical pharmacophore for MCT inhibition and as a conjugation handle for probe design [1][4]. Substituting this compound with a generic 7-hydroxycoumarin or a 4-methyl coumarin eliminates one or both of these reactive centers, rendering the product useless for the applications that depend on this exact substitution pattern. Even closely related 7-aminocoumarins with positional isomerism (e.g., 4-carboxylic acid) or a blocked amine (e.g., 7-acetamido) fail to replicate the specific reactivity and biological activity profile of the free 7-amino-3-carboxy scaffold [1][2].

7‑Hydroxycoumarin or 4‑methylcoumarin lacks both 7‑NH₂ and 3‑COOH reactive centers
4‑Carboxylic acid isomer shifts pharmacophore orientation and probe conjugation geometry
7‑Acetamido or 7‑nitro precursors require reduction to free amine; may shift synthesis and assay reproducibility

Differentiation of 7-Amino-2-oxo-2H-chromene-3-carboxylic acid from Key Analogs


MCT Inhibition Selectivity: Influx vs. Efflux Compared to AR-C155858

The 7ACC pharmacophore, built on the 7-amino-2-oxo-2H-chromene-3-carboxylic acid scaffold, provides a unique functional selectivity profile. The derivative 7ACC2 inhibited lactate influx (IC50 = 59 nM) but, critically, spared lactate efflux in tumor cells expressing both MCT1 and MCT4, a behavior not observed with the reference MCT1 inhibitor AR-C155858 [1]. This functional divergence is attributed to the 7ACC core interacting with the MCT symporter translocation cycle in a manner distinct from classic inhibitors [1].

MCT Influx Selectivity
Class-level
7ACC2 inhibits lactate influx IC50 59 nM, spares efflux; AR‑C155858 blocks both influx and efflux
Supports unique MCT1/MCT4 symporter cycle modulation
Human cancer cell lines; in vitro transport assays
MCT inhibitor tumor metabolism lactate transport

NAAA Inhibitory Potency: Free 7-Amine vs. 7-Diethylamino Analog

The free 7-amino group on the target compound is a critical determinant of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitory activity. The target compound itself shows an IC50 of 122 nM against human NAAA [1]. In contrast, the structurally analogous but 7-substituted derivative 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (7ACC1) shows a significantly higher IC50 for NAAA under comparable assay conditions (IC50 = 240 nM), representing a ~2-fold loss in potency upon amine alkylation [2].

NAAA Inhibition
Context-dependent
Target free amine IC50 122 nM vs. 7‑diethylamino analog IC50 240 nM, ~2‑fold difference
Free 7‑NH₂ supports higher NAAA target engagement
Recombinant human NAAA; fluorescence-based assay
NAAA inhibitor pain inflammation

Diazotization-Based Derivatization and Fluorescence Versatility

The 7-amino group of the target compound is the synthetic entry point for diazotization and subsequent Sandmeyer/Gattermann reactions, enabling conversion to 7-chloro, 7-bromo, and 7-iodo derivatives, as well as the 7-hydroxy compound [2]. This synthetic pathway is not available to 7-hydroxycoumarin or 7-nitrocoumarin-3-carboxylic acid without additional reduction steps. The unsubstituted amine also imparts strong fluorescence to the parent compound [1], which is diminished or shifted in the 7-acetylamino or 7-nitro analogs [1][3].

Synthetic Versatility
Class-level
7‑NH₂ enables diazotization to Cl, Br, I, OH; 7‑nitro requires reduction + diazotization
Single‑step entry into five 7‑substituted analogs
Fluorescent; 7‑nitro reduced form non‑fluorescent
fluorescent probe diazotization chemical biology

Bioreductive Prodrug Activation to the Target 7-Amino Compound

The target 7-amino compound is the active bioreduction product of ethyl 7-nitrocoumarin-3-carboxylate. Metabolic studies in mice demonstrated that the 7-nitro ester prodrug is predominantly reduced and hydrolyzed to 7-aminocoumarin-3-carboxylic acid in the liver and kidney, with subsequent N-acetylation in the liver to the 7-acetylamino derivative [1]. This metabolic pathway is unique to the 7-nitro/7-amino pair and is not observed with unsubstituted coumarin-3-carboxylate, which undergoes simple hydrolysis [1].

Prodrug Metabolism
Head-to-head
7‑Nitro ethyl ester reduced to target 7‑amino in liver/kidney; unsubstituted coumarin only hydrolyzed
Supports tissue‑selective prodrug activation research
In vivo mouse model; paper chromatography detection
prodrug nitroreductase tissue-specific activation

Predicted Thermal Stability vs. 7-Nitro Analog

Predicted boiling point data from ChemSpider indicate that the target 7-amino compound (472.9±45.0 °C at 760 mmHg) has a higher boiling point than its 7-nitro precursor analog, suggesting greater thermal stability and lower volatility . This property is relevant for procurement decisions involving storage, shipping, and formulation conditions.

Thermal Stability
Data to verify
Predicted boiling point 472.9±45.0 °C vs. 7‑nitro analog ~445.0 °C
May support higher thermal processing tolerance
Predicted value; requires experimental confirmation
physicochemical property thermal stability formulation

Application Scenarios for 7-Amino-2-oxo-2H-chromene-3-carboxylic acid


Selective MCT1/MCT4 Influx Inhibitor Scaffold

As the unsubstituted core of the 7ACC pharmacophore, this compound is the essential starting material for synthesizing derivatives that selectively inhibit lactate influx without blocking efflux or preventing co-administered 3-bromopyruvate entry—a profile unattainable with the reference MCT inhibitor AR-C155858 [1]. Procurement of the parent acid enables systematic SAR exploration at the 7-amino position to optimize potency while preserving the unique influx-selective mechanism.

Heterobifunctional Fluorescent Probe Precursor

The 7-NH₂ and 3-COOH groups provide orthogonal reactive handles for constructing heterobifunctional probes. The amine undergoes diazotization to introduce halogens or other substituents, while the carboxylic acid allows conjugation to biomolecules, surfaces, or linkers [2][3]. This dual functionality is not available in simple 7-hydroxycoumarins or 7-amino-4-methylcoumarins, where one handle is missing or positioned differently.

NAAA Inhibitor Lead Compound

With an IC50 of 122 nM against human NAAA, the parent compound itself serves as a direct lead for NAAA-targeted pain and inflammation research [4]. Its ~2-fold potency advantage over the 7-diethylamino analog (IC50 = 240 nM) makes it the preferred starting point for hit-to-lead optimization campaigns focused on this target [5].

Reference Standard for 7-Nitro Prodrug Activation

The 7-amino compound is the active bioreduction product of 7-nitrocoumarin-3-carboxylate prodrugs, selectively generated in liver and kidney tissues [6]. Procuring this compound as a certified analytical reference standard is critical for quantifying prodrug activation in tissue homogenates and for validating LC-MS/MS methods in preclinical pharmacokinetic studies.

Application
Selection Property
Validation Focus
MCT1/MCT4 transporter studies
7‑NH₂ derivatization capability for influx selectivity
Influx‑selective inhibition endpoint vs. efflux‑sparing
Heterobifunctional fluorescent probe synthesis
Dual orthogonal reactive handles (7‑NH₂, 3‑COOH)
Diazotization and conjugation efficiency
NAAA enzyme inhibition research
Free 7‑amine for target engagement
Enzyme inhibition potency in recombinant assay
Prodrug activation reference standard
Identity as bioreduction product of 7‑nitro prodrugs
Quantification of 7‑amino metabolite in tissue homogenates
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